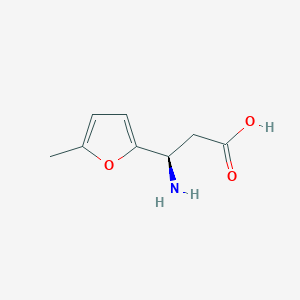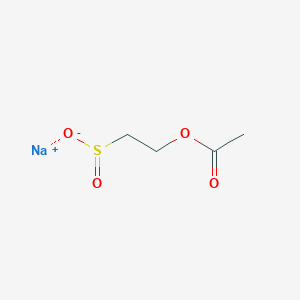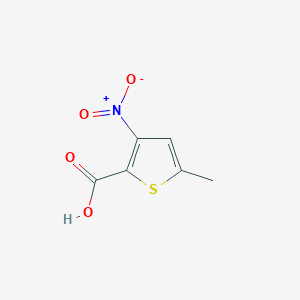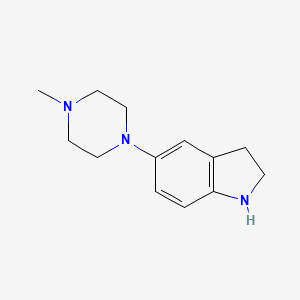
5-(4-Methylpiperazin-1-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylpiperazin-1-yl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features an indoline core substituted with a 4-methylpiperazin-1-yl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)indoline typically involves the reaction of indoline with 4-methylpiperazine under specific conditions. One common method involves the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylpiperazin-1-yl)indoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the indoline ring, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indoline-2,3-dione derivatives, while substitution reactions can produce various N-substituted indoline derivatives .
Aplicaciones Científicas De Investigación
5-(4-Methylpiperazin-1-yl)indoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(4-Methylpiperazin-1-yl)indoline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)sulfonylindoline: Similar in structure but contains a sulfonyl group.
4-(4-Methylpiperazin-1-yl)aniline: Contains an aniline group instead of an indoline core
Uniqueness
5-(4-Methylpiperazin-1-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H19N3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 |
Clave InChI |
YGUAMVHSGHLQOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=C(C=C2)NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


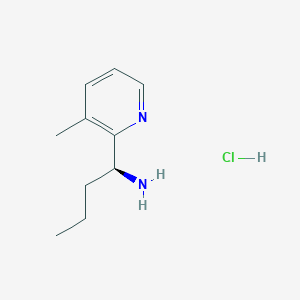
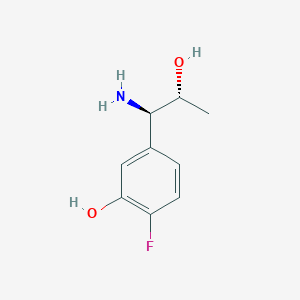
![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)
![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
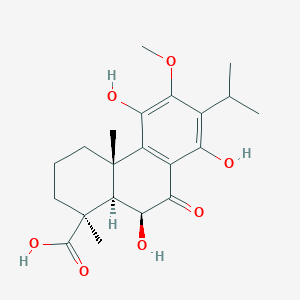
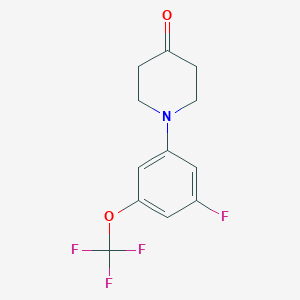
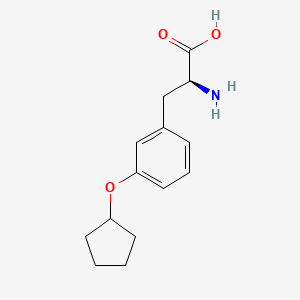
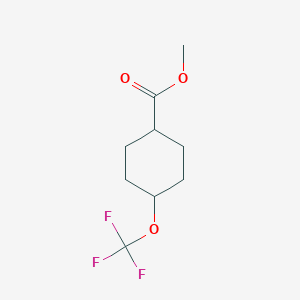
![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
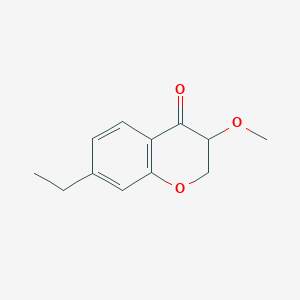
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
